Estradiol 3-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

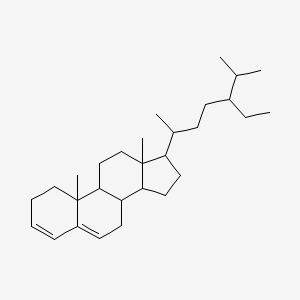

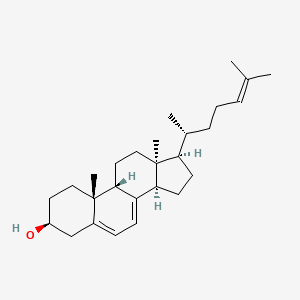

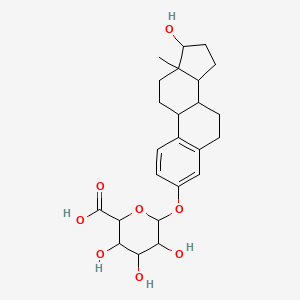

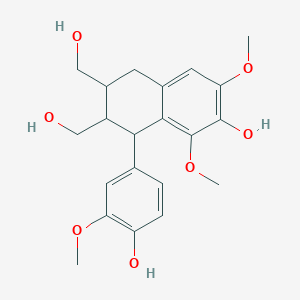

Estradiol 3-Glucuronide, also known as 17β-Estradiol 3-(β-D-glucuronide), is a naturally occurring and endogenous estrogen conjugate. It is specifically the C3 glucuronide conjugate of estradiol, the major estrogen in the body. This compound is formed from estradiol in the liver by the enzyme UDP-glucuronosyltransferase via the attachment of glucuronic acid. This compound is eventually excreted in urine and bile .

準備方法

Synthetic Routes and Reaction Conditions: Estradiol 3-Glucuronide is synthesized from estradiol through a glucuronidation reaction. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to the C3 position of estradiol. The reaction typically occurs in the liver under physiological conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological processes involving the expression of UDP-glucuronosyltransferase in microbial systems. This method allows for the large-scale production of the compound under controlled conditions .

化学反応の分析

Types of Reactions: Estradiol 3-Glucuronide primarily undergoes deconjugation reactions. In tissues that express the enzyme β-glucuronidase, such as the mammary gland, this compound can be deconjugated into free estradiol, thereby exhibiting estrogenic activity .

Common Reagents and Conditions: The deconjugation reaction involves the enzyme β-glucuronidase, which hydrolyzes the glucuronide bond, releasing free estradiol. This reaction typically occurs under physiological conditions in tissues expressing β-glucuronidase .

Major Products: The major product of the deconjugation reaction is free estradiol, which can then exert its biological effects in the body .

科学的研究の応用

Estradiol 3-Glucuronide has several scientific research applications across various fields:

Chemistry: In analytical chemistry, this compound is used as a standard for the quantification of estrogen conjugates in biological samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for this purpose .

Biology: In biological research, this compound is studied for its role in estrogen metabolism and its effects on estrogen receptor signaling pathways. It serves as a model compound for understanding the dynamics of estrogen conjugation and deconjugation .

Medicine: In medical research, this compound is investigated for its potential therapeutic applications. Its ability to be converted back into free estradiol makes it a candidate for hormone replacement therapies and treatments for estrogen-related disorders .

Industry: In the pharmaceutical industry, this compound is used in the development of estrogen-based drugs and formulations. Its stability and water solubility make it a valuable component in drug delivery systems .

作用機序

Estradiol 3-Glucuronide exerts its effects through its conversion into free estradiol by the enzyme β-glucuronidase. Once deconjugated, free estradiol can bind to estrogen receptors in target cells. The estrogen receptor-ligand complex then translocates to the nucleus, where it regulates gene transcription, leading to the production of specific proteins that mediate the biological effects of estradiol .

類似化合物との比較

- Estradiol 17β-Glucuronide

- Estrone 3-Glucuronide

- Estriol 3-Glucuronide

- Estriol 16-Glucuronide

Estradiol 3-Glucuronide’s higher water solubility compared to unconjugated estrogens like estradiol makes it more suitable for certain applications, particularly in drug formulations and delivery systems .

特性

IUPAC Name |

3,4,5-trihydroxy-6-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHJTRCBBDUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)

![7',11'-Dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B12321030.png)

![2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321041.png)